N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline
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Overview
Description
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline is a complex organic compound featuring a dimethylamino group attached to a phenyl group, with additional phenyl groups and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline typically involves multi-step organic reactions. One common method involves the alkylation of aniline derivatives with methanol in the presence of an acid catalyst . Another approach uses dimethyl ether as the methylating agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes, utilizing robust catalysts to ensure high yields and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Electrophilic substitution reactions are common, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include signal transduction mechanisms that modulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A simpler analog with a dimethylamino group attached to a phenyl ring.
N,N-dimethyl-4-aminobiphenyl: Similar structure but lacks the phosphoryl group.
N,N-dimethyl-4-aminotriphenylamine: Contains additional phenyl groups but differs in the position of the dimethylamino group.
Uniqueness
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline is unique due to the presence of the phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C33H30NOP |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline |
InChI |
InChI=1S/C33H30NOP/c1-34(2)26-21-23-27(24-22-26)36(3,35)33-20-12-11-19-32(33)31-18-10-9-17-30(31)29-16-8-7-15-28(29)25-13-5-4-6-14-25/h4-24H,1-3H3 |
InChI Key |
RKMVBNRLYHRWOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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